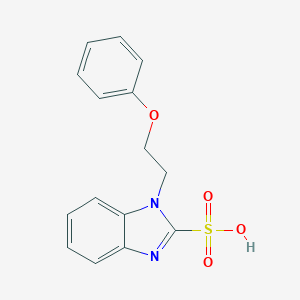
2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide, also known as BAY 11-7082, is a small molecule inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. It is widely used in scientific research to investigate the role of NF-κB in various cellular processes.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 inhibits the activation of NF-κB, a transcription factor that plays a key role in the immune response, inflammation, and cell survival. NF-κB is activated by a variety of stimuli, including cytokines, pathogens, and stress. 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 blocks the activation of NF-κB by inhibiting the phosphorylation of IκBα, a protein that normally binds to NF-κB and prevents its translocation to the nucleus.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 has also been shown to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 in lab experiments is that it is a specific inhibitor of NF-κB activation, which allows researchers to investigate the role of NF-κB in various cellular processes. However, one limitation of using 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research involving 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082. One area of research is the development of more specific inhibitors of NF-κB activation. Another area of research is the investigation of the role of NF-κB in aging and age-related diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 may have potential applications in the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 involves the reaction of 4-chlorophenol with 6-methoxypyridine-3-carboxylic acid, followed by the addition of thionyl chloride and then the reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 has been shown to have a variety of applications in scientific research. It has been used to investigate the role of NF-κB in inflammation, cancer, and other diseases. 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 has also been used in studies of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
Propriétés
Nom du produit |
2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide |
|---|---|
Formule moléculaire |
C16H17ClN2O3 |
Poids moléculaire |
320.77 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C16H17ClN2O3/c1-16(2,22-13-7-4-11(17)5-8-13)15(20)19-12-6-9-14(21-3)18-10-12/h4-10H,1-3H3,(H,19,20) |
Clé InChI |
GQEMLAWOCPRXFY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CN=C(C=C1)OC)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C(=O)NC1=CN=C(C=C1)OC)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249701.png)






![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)




